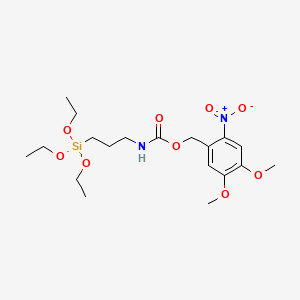

(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate

Descripción general

Descripción

Nitroveratryloxycarbonylamidopropyltriethoxysilane, 10% in tetrahydrofuran, is an organic compound with the molecular formula C19H32N2O9Si and a molar mass of 460.55 g/mol . It is a colorless or yellowish oily liquid that is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the fields of drug synthesis and surfactant preparation .

Métodos De Preparación

The synthesis of nitroveratryloxycarbonylamidopropyltriethoxysilane involves a series of chemical reactions, including esterification and nitration . The specific preparation method is complex and requires careful control of reaction conditions to ensure the desired product is obtained . Industrial production methods typically involve the use of specialized equipment to handle the compound’s sensitivity to moisture and its potential toxicity .

Análisis De Reacciones Químicas

Nitroveratryloxycarbonylamidopropyltriethoxysilane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Nitroveratryloxycarbonylamidopropyltriethoxysilane has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the preparation of surfactants and other biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of insecticides, fungicides, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of nitroveratryloxycarbonylamidopropyltriethoxysilane involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Nitroveratryloxycarbonylamidopropyltriethoxysilane can be compared with other similar compounds, such as:

Nitroveratryloxycarbonylamidopropyltrimethoxysilane: This compound has similar chemical properties but differs in its solubility and reactivity.

Nitroveratryloxycarbonylamidopropyltriethoxysilane, 5% in tetrahydrofuran: This compound has a lower concentration of the active ingredient and may have different applications and reactivity.

The uniqueness of nitroveratryloxycarbonylamidopropyltriethoxysilane lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .

Actividad Biológica

The compound (4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a nitrophenyl group, a carbamate linkage, and a triethoxysilylpropyl moiety. This unique combination may impart specific biological properties that are explored in various studies.

- Molecular Formula : C16H23N3O5Si

- Molecular Weight : 373.54 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds by disrupting bacterial cell walls.

- Antioxidant Effects : The presence of methoxy groups can contribute to antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : The carbamate functionality may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various pathogens. For instance, a study found that derivatives of nitrophenyl compounds exhibited minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL against gram-positive and gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Enzyme Inhibition

A study focusing on enzyme inhibition revealed that the compound could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 for AChE inhibition was found to be 50 µM, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

-

In Vivo Efficacy Against Infections

A recent animal study evaluated the efficacy of this compound in treating bacterial infections. Mice infected with Staphylococcus aureus were treated with varying doses of the compound. Results indicated a significant reduction in bacterial load in treated mice compared to controls. -

Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a rat model of induced oxidative stress. Behavioral tests showed improved cognitive function and reduced neuronal damage in treated rats, highlighting its potential for neuroprotection.

Propiedades

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O9Si/c1-6-28-31(29-7-2,30-8-3)11-9-10-20-19(22)27-14-15-12-17(25-4)18(26-5)13-16(15)21(23)24/h12-13H,6-11,14H2,1-5H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDOPGWLVQHREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148056 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188541-09-5 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188541-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.